

A Technical Comparison of 5-TRITC and Rhodamine B Isothiocyanate for Bioconjugation

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Compound of Interest

Compound Name: *Tetramethylrhodamine-5-isothiocyanate*

Cat. No.: *B149028*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two widely used amine-reactive fluorescent dyes: 5-Tetramethylrhodamine-5-(and-6)-isothiocyanate (5-TRITC) and Rhodamine B isothiocyanate (RBITC). Both belong to the rhodamine family of dyes and are valued for their brightness and photostability in various fluorescence-based applications, including microscopy, flow cytometry, and immunofluorescence assays. This guide will delve into their chemical structures, photophysical properties, and practical application in protein labeling, offering researchers the necessary information to select the optimal dye for their specific experimental needs.

Core Chemical and Photophysical Properties

5-TRITC and Rhodamine B isothiocyanate share a common xanthene core structure, which is responsible for their fluorescent properties. However, differences in their substituent groups lead to distinct spectral and chemical characteristics. 5-TRITC is a derivative of tetramethylrhodamine, while RBITC is derived from Rhodamine B.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for 5-TRITC and Rhodamine B isothiocyanate, facilitating a direct comparison of their properties.

Table 1: General and Chemical Properties

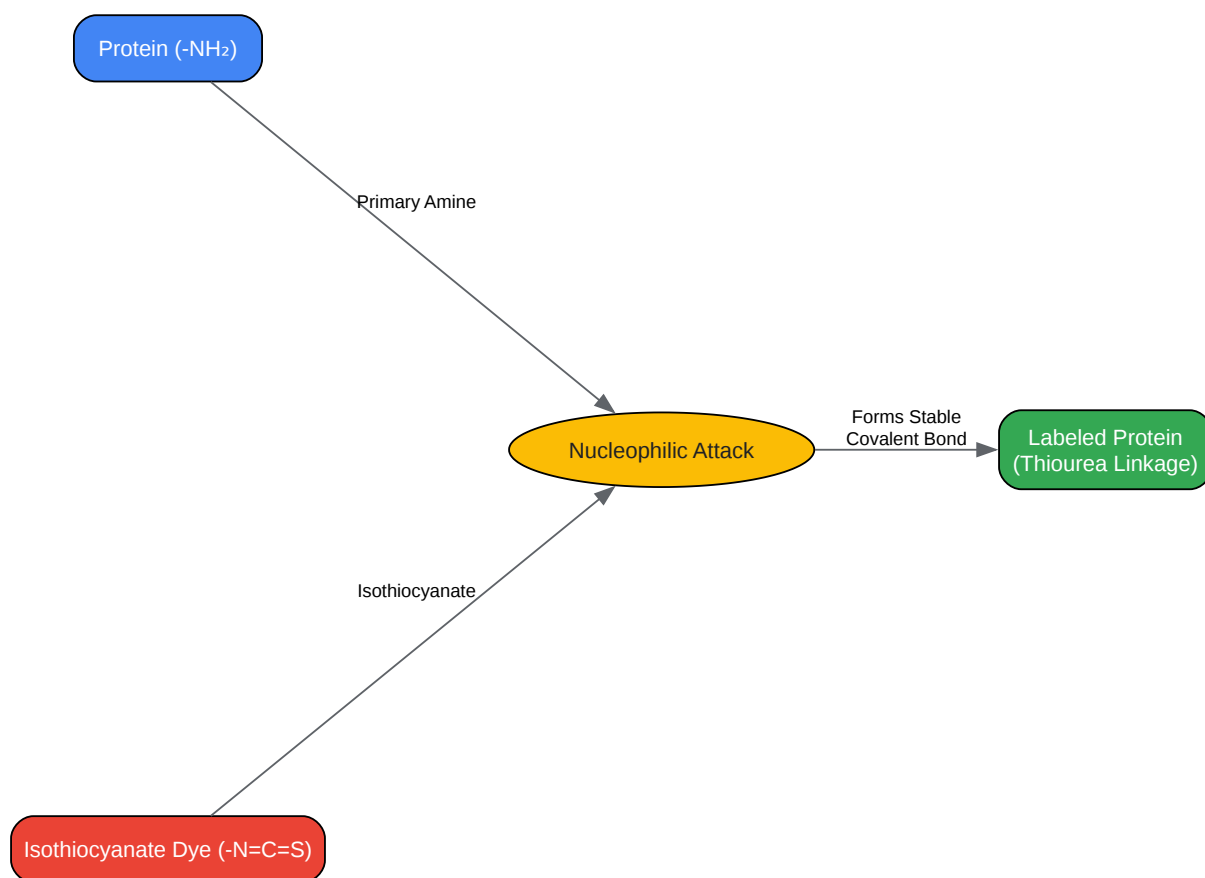
Property	5-TRITC (Tetramethylrhodamine-5-isothiocyanate)	Rhodamine B isothiocyanate (mixed isomers)
Molecular Formula	C ₂₅ H ₂₁ N ₃ O ₃ S[1]	C ₂₉ H ₃₀ ClN ₃ O ₃ S[2]
Molecular Weight	443.52 g/mol [1]	536.1 g/mol [2]
Reactive Group	Isothiocyanate (-N=C=S)	Isothiocyanate (-N=C=S)
Reactivity	Primary amines	Primary amines
Resulting Linkage	Thiourea	Thiourea
Solubility	Soluble in DMSO and DMF	Soluble in DMSO, DMF, and Ethanol[2]

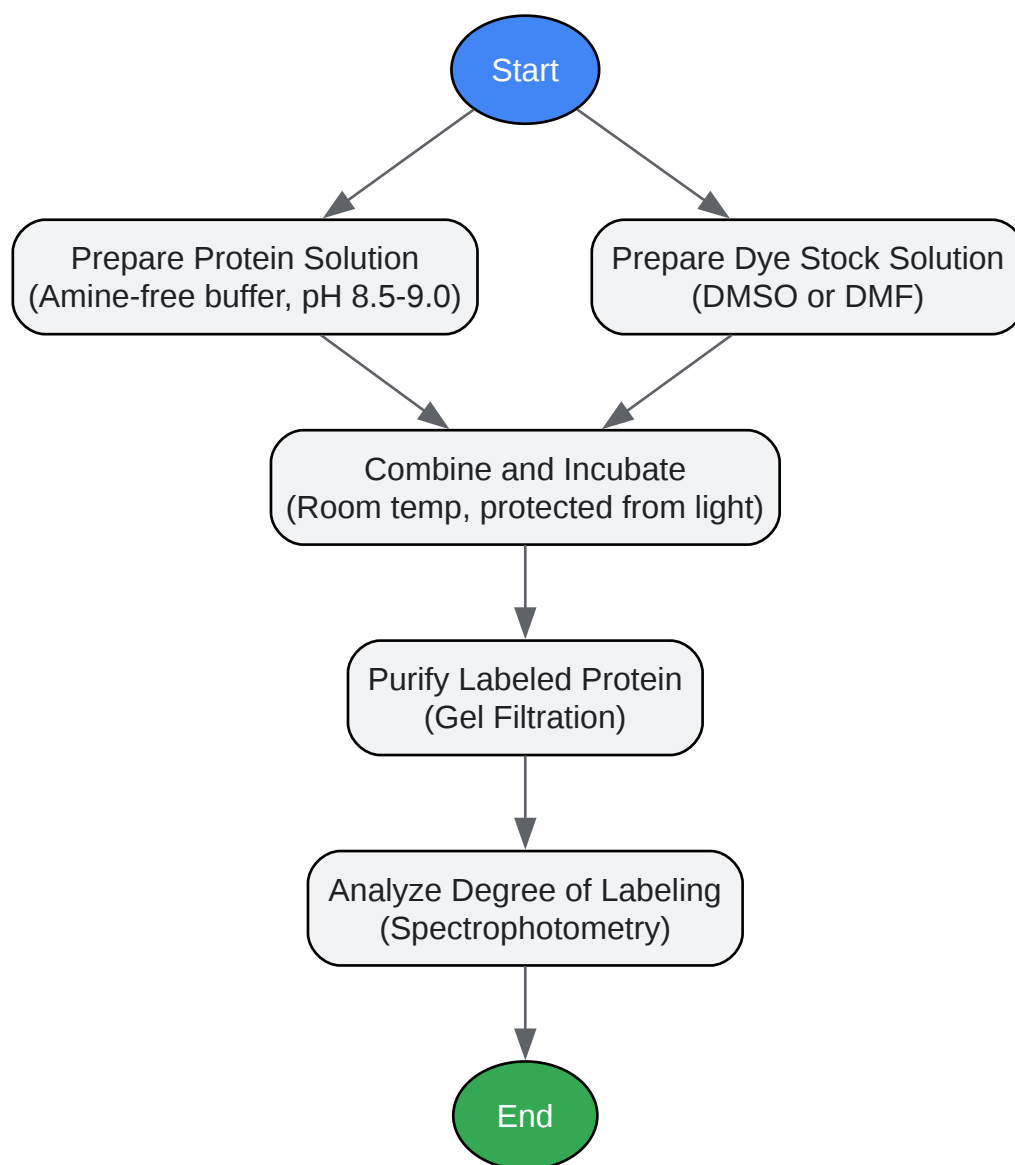
Table 2: Photophysical Properties

Property	5-TRITC	Rhodamine B isothiocyanate
Excitation Maximum (λ_{ex})	~550-557 nm	~543-570 nm[2][3]
Emission Maximum (λ_{em})	~572-580 nm	~580-595 nm[2][3]
Molar Extinction Coefficient (ϵ)	~87,000 - 100,000 M ⁻¹ cm ⁻¹	~60,000 - 106,000 M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	High (exact value solvent-dependent)[4]	0.70 in Ethanol
Color of Emitted Light	Orange-Red	Orange-Red
Photostability	Good[5]	Good, with nanoparticles showing excellent photostability[5][6]

Conjugation Chemistry: Labeling Biomolecules

Both 5-TRITC and Rhodamine B isothiocyanate utilize the isothiocyanate group to form a stable covalent bond with primary amine groups found on proteins (e.g., the ϵ -amino group of lysine residues) and other biomolecules. This reaction, which forms a durable thiourea linkage, is typically carried out under mild alkaline conditions (pH 8-9).^[7] The stability of this bond is crucial for the integrity of the fluorescent signal throughout various experimental procedures.





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